2,3-二氨基丙醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

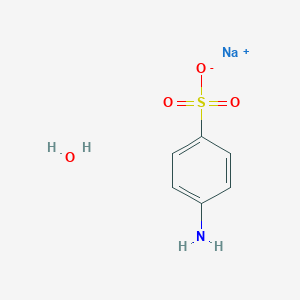

2,3-Diaminopropan-1-ol dihydrochloride is a chemical compound of interest due to its utility in various synthetic and analytical applications. It serves as a precursor in the synthesis of complex molecules and has been studied for its role in forming compounds with potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds, such as N,N'-diacyl-1,3-diaminopropan-2-ols, involves the treatment of 1,3-diaminopropan-2-ol with acid chlorides, yielding amide isosteres of 1,3-diacylglycerols in significant yields. These compounds are synthesized through reactions involving ether or THF in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine, followed by acylation of the secondary alcohol function with carboxylic acids (Mergen et al., 1991).

Molecular Structure Analysis

The crystal structure and magnetic properties of copper(II) complexes based on derivatives of 1,3-diaminopropan-2-ol have been studied, revealing significant insights into the molecular architecture and interactions within these complexes. These studies provide a foundational understanding of the molecular structure of compounds derived from 1,3-diaminopropan-2-ol (Tupolova et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 1,3-diaminopropan-2-ol derivatives has been explored in various contexts, including their potential in forming Schiff bases and in intramolecular cyclization reactions. These reactions highlight the versatility and reactivity of the diaminopropanol scaffold in synthesizing a wide range of chemical structures with diverse properties (Warad et al., 2018).

科学研究应用

合成和化学性质

2,3-二氨基丙醇二盐酸盐是一种多功能化合物,在各种化学合成和应用中被使用。一项研究突出了它作为有机合成中的重要中间体的作用,发现在生产精细化学品、药物、染料和杀虫剂方面有应用。该研究还探讨了从废液合成2,3-二氨基丙醇二盐酸盐的最佳条件,实现了在特定条件下超过50%的产率(Xie, 2009)。

另一项研究讨论了基于1,3-二氨基丙醇-2-醇N,N′-双(3-甲醛基-5-叔丁基水杨醛亚胺)的双核铜(II)配合物的晶体结构和磁性质,展示了2,3-二氨基丙醇二盐酸盐在研究金属配合物中的磁性相互作用中的重要性(Tupolova et al., 2011)。

在制药和生物研究中的应用

使用环保方法合成的1,3-二氨基丙醇-2-醇衍生物在离体大鼠气管环上表现出松弛活性,表明其具有潜在的制药应用,特别是作为一种抗哮喘药物(López等,2017)。

此外,该化合物在合成选择性甘氨酸转运蛋白1的抑制剂方面的作用,这些抑制剂在治疗中枢神经系统疾病中很重要,展示了它在药物化学中的重要性(Rahman et al., 2007)。

安全和危害

The safety information for 2,3-Diaminopropan-1-ol dihydrochloride indicates that it may be harmful if swallowed, fatal in contact with skin, and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and breathing difficulties if inhaled . It is harmful to aquatic life .

属性

IUPAC Name |

2,3-diaminopropan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBUWJHUBADHSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminopropan-1-ol dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)